3-Acetoxy-2',5'-dichlorobenzophenone
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Overview
Description
3-Acetoxy-2’,5’-dichlorobenzophenone is a synthetic organic compound with the molecular formula C15H10Cl2O3. It is known for its potential therapeutic and industrial applications. The compound consists of a benzophenone core substituted with acetoxy and dichloro groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetoxy-2’,5’-dichlorobenzophenone typically involves the acetylation of 2’,5’-dichlorobenzophenone. The reaction is carried out using acetic anhydride in the presence of a catalyst such as pyridine or sulfuric acid. The reaction conditions usually include heating the mixture to a specific temperature to facilitate the acetylation process .
Industrial Production Methods
In an industrial setting, the production of 3-Acetoxy-2’,5’-dichlorobenzophenone may involve large-scale acetylation reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3-Acetoxy-2’,5’-dichlorobenzophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or other reduced forms.
Substitution: The acetoxy and dichloro groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols .
Scientific Research Applications
3-Acetoxy-2’,5’-dichlorobenzophenone has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Acetoxy-2’,5’-dichlorobenzophenone involves its interaction with specific molecular targets and pathways. The acetoxy and dichloro groups play a crucial role in its reactivity and biological activity. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity and influencing cellular processes .
Comparison with Similar Compounds
Similar Compounds
2’,5’-Dichlorobenzophenone: Lacks the acetoxy group, which affects its reactivity and applications.
3-Acetoxybenzophenone: Lacks the dichloro groups, resulting in different chemical properties and uses.
2’,5’-Dichloro-4’-methoxybenzophenone: Contains a methoxy group instead of an acetoxy group, leading to variations in its chemical behavior.
Uniqueness
Its combination of functional groups makes it a valuable compound for various research and industrial purposes .
Properties
IUPAC Name |
[3-(2,5-dichlorobenzoyl)phenyl] acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2O3/c1-9(18)20-12-4-2-3-10(7-12)15(19)13-8-11(16)5-6-14(13)17/h2-8H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFNEOKVXFXQAN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=CC(=C1)C(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30641667 |
Source
|
Record name | 3-(2,5-Dichlorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.1 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
890100-28-4 |
Source
|
Record name | 3-(2,5-Dichlorobenzoyl)phenyl acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30641667 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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